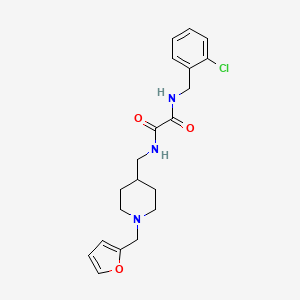

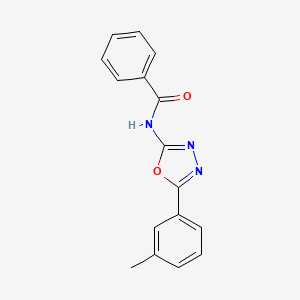

N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a chemical compound that belongs to the class of oxalamide derivatives. It has been extensively studied for its potential use in scientific research applications.

Scientific Research Applications

Catalytic Activity in Chemical Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), an inexpensive and readily available bidentate ligand, has been shown to significantly enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures and catalyst loadings, producing pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).

PET Imaging for Neuroinflammation

A PET radiotracer specific for CSF1R, a microglia-specific marker, named [11C]CPPC, has been developed using derivatives of furan-2-carboxamide. This compound serves as a noninvasive tool for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. It shows promise in studying the immune environment of central nervous system malignancies and monitoring potential adverse neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).

HIV-1 Inhibition

N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) blocks the interaction between HIV-1 gp120 and its receptor CD4, enhancing the binding of anti-gp120 monoclonal antibodies toward envelope (Env) protein. This enhancement can potentially increase the sensitivity of HIV-1 to antibodies, suggesting a method to enhance the neutralizing activities of specific antibodies in vivo (Yoshimura et al., 2010).

Development of Antiobesity Drugs

Research into selective neuropeptide Y Y1 receptor antagonists has led to the development of novel benzimidazoles aimed at antiobesity drugs. The study explores the structure-activity relationship, identifying compounds with high affinity for the Y1 receptor, which could lead to new treatments for obesity (Zarrinmayeh et al., 1998).

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O3/c21-18-6-2-1-4-16(18)13-23-20(26)19(25)22-12-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,12-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHRGQNKYMOSAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2528431.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)

![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)

![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)

![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)

![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)